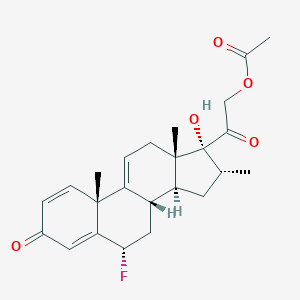![molecular formula C25H36O5 B010877 2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one CAS No. 108663-77-0](/img/structure/B10877.png)
2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luffariellin A is a sesterterpenoid compound isolated from the marine sponge Luffariella variabilis. This compound is known for its potent anti-inflammatory properties and is part of a group of metabolites produced by the sponge, which also includes manoalide and seco-manoalide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Luffariellin A involves several key steps, with the ring-closing metathesis reaction being a crucial part of the process. The synthesis starts with the Yamaguchi esterification of a nor-diterpenic fragment with appropriate furane alcohols to yield the necessary diene intermediates. The ring-closing metathesis reaction of these diene intermediates then leads to the formation of Luffariellin A .
Industrial Production Methods: Currently, there is no large-scale industrial production method for Luffariellin A. The compound is primarily obtained through extraction from the marine sponge Luffariella variabilis. The production of Luffariellin A in these sponges is consistent and hardwired at the population level, with little variation in space and time .
Chemical Reactions Analysis
Types of Reactions: Luffariellin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving Luffariellin A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of Luffariellin A depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
Luffariellin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent anti-inflammatory properties make it a valuable compound for studying inflammation pathways and developing new anti-inflammatory drugs. Additionally, Luffariellin A has shown potential in cancer research due to its antiproliferative activity against various human solid tumor cell lines .
Mechanism of Action
The mechanism of action of Luffariellin A involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This inhibition is achieved through the modulation of signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Luffariellin A is part of a group of sesterterpenoid compounds produced by the marine sponge Luffariella variabilis. Similar compounds include manoalide, manoalide monoacetate, and seco-manoalide. While all these compounds share anti-inflammatory properties, Luffariellin A is unique in its specific molecular structure and the particular pathways it modulates .
Properties
CAS No. |
108663-77-0 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O5/c1-16(2)25(13-6-8-18(25)4)14-12-17(3)7-5-9-19-10-11-21(29-23(19)27)20-15-22(26)30-24(20)28/h7,10,15,18,21,23-24,27-28H,1,5-6,8-9,11-14H2,2-4H3/b17-7+ |
InChI Key |
IFOBOXQQSZZOFG-REZTVBANSA-N |
SMILES |
CC1CCCC1(CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C)C(=C)C |
Isomeric SMILES |
CC1CCCC1(CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C)C(=C)C |
Canonical SMILES |
CC1CCCC1(CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)


![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)






![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

